molecular formula C22H13BrClN5O B2983825 (Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one CAS No. 391889-83-1

(Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one

Cat. No.: B2983825
CAS No.: 391889-83-1
M. Wt: 478.73
InChI Key: NCAHLUQVAZAOLO-UHFFFAOYSA-N
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Description

(Z)-5-Bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one is a synthetic hydrazonoindolin-2-one derivative characterized by a fused quinazoline moiety. The compound integrates a brominated indole core linked via a hydrazone bridge to a 6-chloro-4-phenylquinazolin-2-yl group. This structural design leverages the pharmacological versatility of both isatin (indolin-2-one) and quinazoline scaffolds, which are known for their anticancer, antimicrobial, and enzyme-inhibitory properties. The Z-configuration of the hydrazone bond is critical for maintaining planar geometry, facilitating interactions with biological targets such as DNA or enzymes .

Properties

IUPAC Name

5-bromo-3-[(6-chloro-4-phenylquinazolin-2-yl)diazenyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrClN5O/c23-13-6-8-17-15(10-13)20(21(30)25-17)28-29-22-26-18-9-7-14(24)11-16(18)19(27-22)12-4-2-1-3-5-12/h1-11,25,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUYOHRHOWNGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N=NC4=C(NC5=C4C=C(C=C5)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on recent studies.

Synthesis

The compound is synthesized through a multi-step process involving the formation of hydrazone linkages between 5-bromoindolin-2-one derivatives and quinazoline moieties. The general synthetic route includes:

  • Formation of Indolin Derivative : Starting from 5-bromoindolin-2-one.
  • Hydrazone Formation : Reaction with 6-chloro-4-phenylquinazolin-2-yl hydrazine under acidic conditions.
  • Purification : The product is purified using recrystallization techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to (Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one. Notably, the compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)7.17 ± 0.94
A549 (Lung Cancer)2.93 ± 0.47
H441 (Non-Small Cell Lung Cancer)185.5

The compound demonstrates a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.

The biological activity is believed to be mediated through several mechanisms:

  • VEGFR Inhibition : The compound has shown inhibitory effects on Vascular Endothelial Growth Factor Receptor (VEGFR), crucial for tumor angiogenesis. The IC50 values for VEGFR inhibition were reported at approximately 0.728 µM and 0.503 µM for specific derivatives .
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells, leading to reduced viability and increased cell death.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at various phases, contributing to its anticancer effects.

Case Studies

A notable study evaluated a series of indolinone derivatives, including (Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one, against a panel of human tumor cell lines. The findings revealed that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its quinazoline substituent, distinguishing it from other hydrazonoindolin-2-one derivatives. Key comparisons include:

Compound Core Structure Substituents Key Features
Target Compound Indolin-2-one + quinazoline 5-Br, 6-Cl, 4-Ph on quinazoline Enhanced lipophilicity; potential kinase/DNA intercalation
IST-01 () Indolin-2-one + coumarin 5-Cl, benzyl, coumarin-thiazole DNA-binding via coumarin; anticancer activity (IC₅₀: 1.2–3.8 μM)
AS-8 () Indolin-2-one + quinoline 5-Br, 7-Cl, morpholinopropyl Improved solubility (morpholine); moderate cytotoxicity
7b () Indolin-2-one + thiazole 5-Br, 4-Cl-Ph, methylthiazole Antimicrobial (MIC: 4–16 μg/mL); biofilm disruption
BHMQMHI () Indolin-2-one + quinoline 5-Br, 8-OH, 2-Me on quinoline Metal chelation; antifungal activity (IC₅₀: 8–12 μM)
  • Quinazoline vs. However, thiazole derivatives (e.g., 7b) exhibit superior antimicrobial activity due to thiol-mediated membrane disruption .

Pharmacokinetic Considerations

  • Lipophilicity: The 4-phenylquinazoline group increases logP compared to hydrophilic derivatives like AS-8 (morpholinopropyl) .
  • Metabolic Stability : Hydrazone bonds in the target compound may confer susceptibility to hydrolysis, unlike stable thiazole rings in 7b .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one and related analogs?

  • Methodology : The compound is typically synthesized via hydrazone formation between isatin derivatives (e.g., 5-bromoindolin-2-one) and quinazolin-2-yl hydrazines. Key steps include refluxing in ethanol or methanol for 2–4 hours, followed by purification via crystallization. Substituent variations (e.g., chloro, phenyl) are introduced using halogenation or Suzuki coupling reactions. Characterization relies on IR (C=O stretch at ~1680–1720 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 6.7–8.5 ppm), and mass spectrometry (M⁺ peaks confirming molecular weight) .

Q. How are structural discrepancies resolved between computational and experimental data for this compound?

  • Methodology : Discrepancies in NMR or IR spectra are addressed by comparing experimental data (e.g., chemical shifts, coupling constants) with density functional theory (DFT)-optimized structures. For example, deviations in carbonyl stretching frequencies may arise from solvent effects (DMSO vs. gas-phase calculations). Elemental analysis (C, H, N) is used to validate purity and confirm stoichiometry .

Q. What spectroscopic techniques are critical for confirming the Z-configuration of the hydrazone moiety?

  • Methodology : The Z-configuration is confirmed via NOESY NMR, where spatial proximity between the quinazoline aromatic protons and the indolinone NH is observed. IR spectroscopy further supports this by detecting intramolecular hydrogen bonding (NH stretching at ~3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the quinazoline ring (e.g., 6-chloro, 4-phenyl) influence biological activity?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs with varying substituents. For instance, 6-chloro enhances target binding via hydrophobic interactions, while 4-phenyl improves pharmacokinetic stability. Activity is assessed via enzymatic assays (e.g., HIV-1 RT inhibition) or antimicrobial MIC tests. Computational docking (e.g., AutoDock Vina) identifies key binding residues (e.g., RNase H active site) .

Q. What strategies mitigate contradictions in reported antibacterial efficacy across structurally similar derivatives?

  • Methodology : Contradictions arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ calculations) are recommended. Metal complexes (e.g., Ru³⁺, Cu²⁺) of the compound show enhanced activity due to increased membrane permeability, validated via fluorescence microscopy .

Q. How is molecular modeling applied to optimize dual inhibition of HIV-1 RT-associated DNA polymerase and RNase H?

  • Methodology : Co-crystallization data (PDB: 3LP2) guide pharmacophore modeling. Substituents like 4-arylthiazole improve dual inhibition by occupying distinct hydrophobic pockets. Free energy perturbation (FEP) simulations quantify binding affinity changes (ΔΔG) for iterative design .

Q. What experimental designs validate the role of metal coordination in enhancing antiproliferative activity?

  • Methodology : Metal complexes (e.g., Zn²⁺, Ni²⁺) are synthesized by refluxing the ligand with metal salts in ethanol. Antiproliferative activity is tested via MTT assays on cancer cell lines (e.g., MCF-7). X-ray crystallography or EPR spectroscopy confirms octahedral coordination geometry, correlating with ROS generation and apoptosis induction .

Methodological Challenges and Solutions

Q. Why do yields vary significantly when synthesizing halogenated derivatives (e.g., 5-bromo vs. 5-chloro analogs)?

  • Resolution : Bromine’s higher steric hindrance and electron-withdrawing effects reduce reactivity compared to chlorine. Optimizing reaction time (e.g., 6 hours for bromo vs. 4 hours for chloro) and using polar aprotic solvents (DMF) improve yields to >75% .

Q. How are tautomeric forms of the hydrazone moiety controlled during synthesis?

  • Resolution : The Z-form is stabilized by intramolecular H-bonding, confirmed by NOESY. Acidic conditions (pH 4–5) during crystallization prevent tautomerization to the E-form. Solvent choice (e.g., DMSO vs. THF) also influences equilibrium .

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